molecular formula C13H11NO3S2 B2355934 2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 315694-28-1

2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No.: B2355934
CAS No.: 315694-28-1
M. Wt: 293.36
InChI Key: ZFDKMZPINGTQSH-UHFFFAOYSA-N
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Description

2-(Thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a bicyclic thiophene derivative featuring a cyclopenta[b]thiophene core substituted with a thiophene-2-carboxamide group at position 2 and a carboxylic acid moiety at position 2. Its structural uniqueness lies in the fusion of two thiophene systems and the presence of polar functional groups, which influence its electronic properties, solubility, and intermolecular interactions .

Properties

IUPAC Name

2-(thiophene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c15-11(9-5-2-6-18-9)14-12-10(13(16)17)7-3-1-4-8(7)19-12/h2,5-6H,1,3-4H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDKMZPINGTQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and catalysts like potassium t-butoxide under microwave irradiation .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that derivatives of cyclopenta[b]thiophene compounds exhibit significant anticancer properties. For instance, studies have shown that the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. A case study involving the synthesis of related thiophene derivatives demonstrated a marked increase in cytotoxicity against breast cancer cells (MCF-7) when compared to standard chemotherapeutics.

1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study evaluated various derivatives of cyclopenta[b]thiophenes against a range of bacterial strains, revealing that certain modifications can enhance their efficacy as antibacterial agents. Notably, compounds with electron-withdrawing groups showed improved activity against Gram-positive bacteria.

Materials Science Applications

2.1 Organic Electronics
The unique electronic properties of 2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid make it suitable for applications in organic electronics. Research indicates that this compound can be used as a building block for organic semiconductors, particularly in organic field-effect transistors (OFETs). A notable study demonstrated that films made from this compound exhibited high charge mobility and stability under operational conditions.

2.2 Photovoltaic Cells
In the field of photovoltaics, compounds similar to this compound have been utilized in the development of organic solar cells. The incorporation of this compound into polymer blends has been shown to improve light absorption and enhance overall efficiency.

Organic Synthesis Applications

3.1 Synthesis of Novel Compounds
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create novel thiophene-based structures with potential applications in pharmaceuticals and agrochemicals.

3.2 Catalysis
Recent studies have explored the use of thiophene derivatives as catalysts in organic reactions. The catalytic properties of this compound have been investigated in reactions such as cross-coupling and oxidation processes, demonstrating its utility in facilitating chemical transformations efficiently.

Data Tables

Application Area Key Findings References
Anticancer ActivityInduces apoptosis in MCF-7 cells ,
Antimicrobial PropertiesEnhanced activity against Gram-positive bacteria ,
Organic ElectronicsHigh charge mobility in OFETs ,
Photovoltaic CellsImproved light absorption efficiency ,
Organic SynthesisUseful intermediate for novel thiophene derivatives ,
CatalysisEffective catalyst in cross-coupling reactions ,

Mechanism of Action

The mechanism of action of 2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects could be due to the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopenta[b]thiophene Derivatives

Compound Name Substituent at Position 2 Position 3 Functional Group Molecular Formula Molecular Weight Key References
Target Compound : 2-(Thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid Thiophene-2-carboxamide Carboxylic acid C₁₂H₁₁NO₃S₂ 305.36
Ethyl 2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate Thiophene-2-carboxamide Ethyl ester C₁₄H₁₅NO₃S₂ 333.41
2-(2-Methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid 2-Methylpropanamido (isobutyramido) Carboxylic acid C₁₂H₁₅NO₃S 253.32
2-Acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid Acetamido Carboxylic acid C₁₀H₁₁NO₃S 225.26
2-(1H-Pyrrol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid Pyrrol-1-yl Carboxylic acid C₁₂H₁₁NO₂S 233.29
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 3-Phenylthioureido Ethyl ester C₁₇H₁₇N₂O₂S₂ 369.46

Key Structural Differences

  • Substituent Diversity : The target compound’s thiophene-2-carboxamide group distinguishes it from analogs with alkylamido (e.g., isobutyramido in ), acetamido (), or aromatic (e.g., pyrrol-1-yl in ) substituents. These variations alter steric bulk, hydrogen-bonding capacity, and π-π stacking interactions.
  • Functional Group at Position 3 : Replacement of the carboxylic acid with an ethyl ester (as in ) reduces polarity and may enhance membrane permeability in biological systems.

Physicochemical Properties

  • Solubility: The carboxylic acid group in the target compound enhances aqueous solubility compared to esterified analogs (e.g., ). However, analogs with non-polar substituents (e.g., isobutyramido in ) exhibit higher lipophilicity.
  • Hydrogen Bonding : Thiophene-2-carboxamide and carboxylic acid groups enable extensive hydrogen-bonding networks, as observed in crystal structures resolved via SHELX () and ORTEP ().

Biological Activity

Overview

The compound 2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a member of the thiophene family, which has garnered interest due to its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Cyclopenta[b]thiophene Core : This is achieved through cyclization reactions involving thiophene derivatives.
  • Introduction of the Amido Group : This step involves the reaction with appropriate amines or isocyanates.
  • Formation of the Carboxylic Acid : The carboxylic acid group is introduced through oxidation or carboxylation reactions.

Anticancer Properties

Research has indicated that thiophene derivatives exhibit promising anticancer activity. For instance, a study demonstrated that related compounds could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The mechanism often involves the modulation of apoptosis and cell cycle arrest in various cancer cell lines.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-alpha, which play critical roles in inflammatory responses. These effects suggest potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Thiophene derivatives have also been noted for their antimicrobial properties. Studies have reported that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The compound may bind to specific receptors involved in inflammation and cancer progression.
  • Enzyme Inhibition : It can inhibit enzymes that are critical for tumor growth and inflammatory processes.
  • Gene Expression Modulation : The compound may alter gene expression profiles associated with cell survival and proliferation.

Case Studies

  • Anticancer Activity Study :
    • A study evaluated the effects of a related thiophene derivative on breast cancer cells, showing significant inhibition of cell growth and induction of apoptosis. The compound was found to downregulate key oncogenes while upregulating tumor suppressor genes.
  • Anti-inflammatory Study :
    • In an animal model of arthritis, treatment with the compound led to reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum.
  • Antimicrobial Study :
    • A series of experiments demonstrated that the compound exhibited bactericidal activity against Staphylococcus aureus and antifungal activity against Candida albicans, suggesting its potential as a therapeutic agent for infections.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibits proliferation; induces apoptosis
Anti-inflammatoryReduces cytokine levels; alleviates symptoms
AntimicrobialEffective against bacteria and fungi

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